molecular formula C7H11N3O2 B13166623 5-Amino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13166623
M. Wt: 169.18 g/mol
InChI Key: XWNJESATENEUSV-UHFFFAOYSA-N
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Description

5-Amino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

5-Amino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-amino-1-propylpyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O2/c1-2-3-10-4-5(8)6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)

InChI Key

XWNJESATENEUSV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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